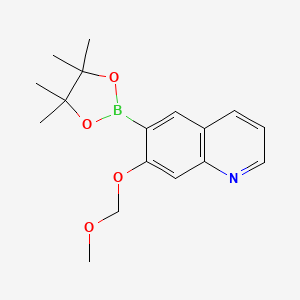
7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a methoxymethoxy group and a dioxaborolan group attached to the quinoline ring.
Méthodes De Préparation
The synthesis of 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the reaction of a quinoline derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Analyse Des Réactions Chimiques
7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: The dioxaborolan group allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Applications De Recherche Scientifique
7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Materials Science: This compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: Researchers investigate its potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily related to its ability to participate in various chemical reactions. The dioxaborolan group facilitates coupling reactions, while the quinoline ring can interact with biological targets, such as enzymes and receptors. The methoxymethoxy group can enhance the compound’s solubility and stability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline include:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains a dioxaborolan group and is used in similar coupling reactions.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound is used in the synthesis of organic semiconductors and has similar electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C17H22BNO4 |
|---|---|
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
7-(methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-12-7-6-8-19-14(12)10-15(13)21-11-20-5/h6-10H,11H2,1-5H3 |
Clé InChI |
MXRXMVPRQRPBNX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OCOC)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


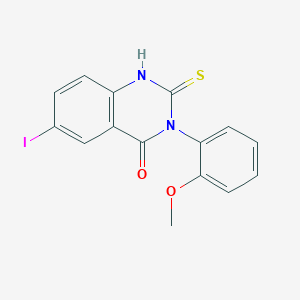
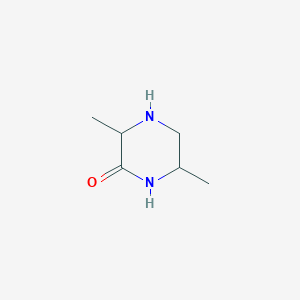
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
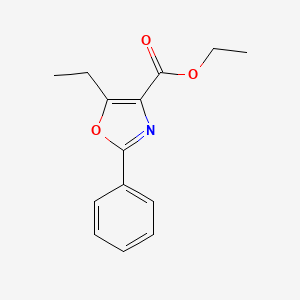

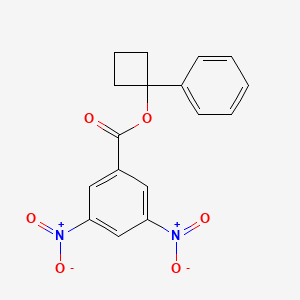
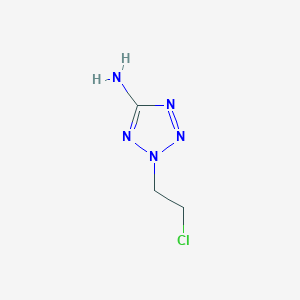

![4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid](/img/structure/B13986868.png)
![Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13986871.png)
![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)



